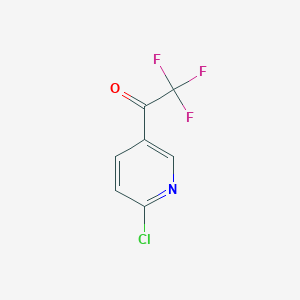

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone

概要

説明

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6th position and a trifluoromethyl ketone group at the 3rd position

準備方法

Synthetic Routes and Reaction Conditions

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone can be synthesized through several methods. One common approach involves the reaction of 6-chloropyridine-3-carboxylic acid with trifluoroacetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the continuous production of this compound can be achieved using a flow reactor system. This method allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The process involves the use of automated systems to mix reactants and control temperature and pressure conditions.

化学反応の分析

Types of Reactions

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols or alkanes.

Substitution: Various substituted pyridine derivatives.

科学的研究の応用

Chemical Properties and Structure

The compound has the molecular formula C₇H₄ClF₃NO and a molecular weight of approximately 211.57 g/mol. It features a pyridine ring substituted with a chlorine atom at the 6-position and a trifluoroethanone group. The presence of these functional groups influences its chemical reactivity, making it suitable for various applications.

Antiviral Research

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone has been investigated as a scaffold for developing antiviral agents. In studies focusing on HIV-1 gp120 antagonists, modifications to the pyridine ring have shown promise in enhancing antiviral activity while improving selectivity and reducing cytotoxicity. For instance, replacing phenyl rings with pyridine moieties has led to compounds with better absorption, distribution, metabolism, and excretion (ADME) properties .

Synthetic Pathways

The compound can undergo nucleophilic substitution reactions due to the electrophilic character imparted by the trifluoroethanone group. This reactivity allows for the synthesis of various analogues that may exhibit enhanced biological activities or improved pharmacokinetic profiles.

Optoelectronic Applications

Research has indicated that compounds structurally similar to this compound can be utilized in optoelectronic devices. For example, derivatives have been synthesized that exhibit significant two-photon absorption and nonlinear refraction properties. These characteristics are crucial for applications in laser technology and photonic devices.

Crystal Growth Studies

The synthesis of single crystals from related compounds has been achieved using slow evaporation techniques. The crystal structures can be elucidated through X-ray diffraction methods, providing insights into their potential applications in electronic materials.

Toxicity and Safety

While this compound is useful in laboratory settings, safety data indicates potential hazards. It is classified as harmful if swallowed or in contact with skin and poses long-term environmental hazards . Proper handling procedures must be followed to mitigate risks associated with its use.

Ecotoxicological Impact

Preliminary studies suggest that the compound may have adverse effects on aquatic life, necessitating further research into its environmental persistence and degradation pathways .

Comparative Analysis of Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone | 0.85 | Contains bromine instead of chlorine |

| 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone | 0.82 | Similar structure with bromine substitution |

| 3-(Trifluoromethyl)isonicotinaldehyde | 0.73 | Contains a different functional group |

| 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone | 0.72 | Trifluoromethyl group instead of trifluoroethanone |

| 1-(5-Fluoropyridin-3-yl)ethanone | 0.70 | Contains fluorine instead of chlorine |

This comparison highlights the distinct chemical properties and potential applications that differentiate this compound from its analogues.

作用機序

The mechanism of action of 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl ketone group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The pyridine ring may also contribute to the compound’s binding affinity and specificity for certain molecular targets.

類似化合物との比較

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:

1-(6-Chloropyridin-3-yl)ethanone: Lacks the trifluoromethyl group, resulting in different chemical reactivity and biological activity.

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanol: The alcohol derivative, which has different physical and chemical properties.

6-Chloropyridin-3-ylboronic acid: Contains a boronic acid group instead of the trifluoromethyl ketone, used in different types of chemical reactions.

The unique combination of the trifluoromethyl ketone group and the chloropyridine ring in this compound imparts distinct chemical properties, making it valuable for specific applications in research and industry.

生物活性

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by a pyridine ring substituted with a chlorine atom at the 6-position and a trifluoroethanone group. Its molecular formula is C₇H₄ClF₃NO, with a molecular weight of approximately 211.57 g/mol. The unique structural features of this compound contribute to its reactivity and potential biological activities, making it an interesting subject for research in medicinal chemistry and related fields.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Pyridine Ring : Contains one nitrogen atom and five carbon atoms, contributing to its aromatic properties.

- Chlorine Substituent : Positioned at the 6th carbon, enhancing electrophilic character.

- Trifluoroethanone Group : This electron-withdrawing group significantly influences the compound's chemical reactivity, particularly in nucleophilic substitution reactions.

The biological activity of this compound is hypothesized to involve its interaction with various molecular targets:

- Electrophilic Reactivity : The trifluoromethyl ketone group can act as an electrophile, potentially reacting with nucleophilic sites on proteins or enzymes. This interaction may inhibit enzyme activity or alter protein function.

- Binding Affinity : The pyridine ring may enhance the compound's binding affinity for specific receptors or enzymes, contributing to its biological effects.

Biological Activity and Applications

Research indicates that this compound exhibits several potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties. The trifluoroethanone moiety is particularly noted for enhancing biological activity against various pathogens.

- Anti-inflammatory Properties : There is interest in exploring this compound's potential as an anti-inflammatory agent due to its ability to modulate enzymatic pathways involved in inflammation .

- Drug Discovery : As a bioactive compound, it has been investigated for its potential role in drug development, particularly in targeting diseases such as HIV .

Table 1: Summary of Biological Activities

Synthesis and Related Compounds

The synthesis of this compound typically involves standard organic synthesis techniques that include nucleophilic substitutions and functional group modifications. Its structural analogs also provide insights into the relationship between structure and biological activity:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone | 0.85 | Contains bromine instead of chlorine |

| 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone | 0.82 | Similar structure with bromine substitution |

| 3-(Trifluoromethyl)isonicotinaldehyde | 0.73 | Contains different functional groups |

特性

IUPAC Name |

1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO/c8-5-2-1-4(3-12-5)6(13)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPJJBWXFXEFFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601572 | |

| Record name | 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150698-72-9 | |

| Record name | 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。